molecular formula C8H13ClN2 B1653799 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1956306-96-9

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B1653799
CAS No.: 1956306-96-9
M. Wt: 172.65
InChI Key: QYVFKKYCEGSZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride under IUPAC guidelines. The numbering of the bicyclic system follows the pyrrolo[3,2-c]pyridine framework, where:

  • The pyrrole ring (five-membered) is fused to the pyridine ring (six-membered) at positions 3 (pyrrole) and 2 (pyridine).
  • The tetrahydro modification (4,5,6,7-tetrahydro) indicates partial saturation of the pyridine ring, leaving one double bond in the aromatic system.
  • The methyl group is substituted at position 1 of the pyrrole nitrogen.

Alternative nomenclature includes 1-methyl-5-azaindoline hydrochloride , reflecting its structural relationship to indole derivatives. The CAS registry number 569351-26-4 uniquely identifies the hydrochloride salt.

Molecular Architecture: Pyrrolo[3,2-c]pyridine Core Analysis

The molecular structure comprises a bicyclic system with distinct electronic and steric features:

Property Value
Molecular formula C₈H₁₂N₂·HCl
Molecular weight 172.65 g/mol (HCl salt)
Degree of unsaturation 4 (one aromatic ring, one double bond)
Key structural features - Methyl group at N1 of pyrrole
- Partially saturated pyridine ring
- Planar aromatic pyrrole moiety

The saturated pyridine ring adopts a chair-like conformation, while the pyrrole ring remains planar due to aromatic stabilization. X-ray diffraction studies (though limited for this specific compound) of analogous pyrrolopyridines show intermolecular hydrogen bonding between the protonated pyridine nitrogen and chloride ions in the crystal lattice.

Tautomeric Forms and Protonation States

The compound exhibits two primary tautomeric forms in solution:

  • Amino tautomer : Proton resides on the pyridine nitrogen (N4), stabilizing the conjugated system.
  • Imino tautomer : Proton shifts to the pyrrole nitrogen (N1), though this form is less favored due to steric hindrance from the methyl group.

In the hydrochloride salt, the pyridine nitrogen (N4) is protonated, as confirmed by:

  • pKa prediction : ~10.43 for the free base, indicating moderate basicity.
  • SMILES notation : CN1C=CC2=C1CCNC2.Cl, reflecting protonation at N4.

The tautomeric equilibrium is pH-dependent, with the protonated form dominant below pH 8.5.

Crystallographic Data and Solid-State Configuration

Experimental crystallographic data for this compound remains unpublished. However, predictions based on analogous structures suggest:

Parameter Predicted Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 12.4 Å, c = 7.9 Å
Density 1.14 g/cm³
Hydrogen bonding N4–H···Cl⁻ (2.1 Å)

The chloride ion likely occupies a position perpendicular to the pyrrolopyridine plane, stabilizing the lattice through electrostatic interactions. Partial saturation of the pyridine ring reduces planarity, increasing torsional flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFKKYCEGSZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956306-96-9
Record name 1H-Pyrrolo[3,2-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956306-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural Overview and Key Identifiers

Molecular Architecture

The compound features a fused pyrrolo[3,2-c]pyridine core, comprising a six-membered partially saturated pyridine ring and a five-membered pyrrole ring. The methyl group at the 1-position and hydrochloride salt modification enhance its stability and solubility. Key identifiers include:

Table 1: Molecular Properties

Property Value Source
CAS Number 1956306-96-9
Molecular Formula C₈H₁₃ClN₂
Molecular Weight 172.65 g/mol
SMILES CN1C=CC2=C1CCNC2.Cl
IUPAC Name 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine hydrochloride

Synthetic Methodologies

Cyclization and Methylation Route

Reaction Mechanism

A foundational approach involves cyclization of 3-aminopyrrolidine derivatives with methylating agents under acidic conditions. For example, reacting 3-aminopyrrolidine with methyl iodide in the presence of hydrochloric acid facilitates simultaneous cyclization and methylation. The resulting iminium intermediate is reduced using sodium borohydride (NaBH₄) to yield the saturated pyrrolopyridine core.

Table 2: Cyclization-Methylation Conditions

Reagent Conditions Yield Reference
3-Aminopyrrolidine, MeI HCl, reflux, 12 h 65–70%
NaBH₄ MeOH/H₂O, 1 h, 0°C 85% (post-reduction)
Optimization Insights
  • Acid Choice : Hydrochloric acid outperforms sulfuric acid in minimizing side reactions.
  • Reduction Efficiency : NaBH₄ in methanol/water at 0°C achieves complete reduction without over-reduction byproducts.

Borohydride Reduction of Iminium Salts

Key Steps

Nechayev et al. (2013) demonstrated a scalable method starting from 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide. Sodium borohydride reduction in methanol/water (1:1) selectively hydrogenates the pyridine ring, followed by palladium-catalyzed debenzylation to yield the free base. Subsequent treatment with HCl gas in ethanol produces the hydrochloride salt.

Table 3: Borohydride Reduction Parameters

Parameter Value Outcome
NaBH₄ Equivalents 3.0 eq 92% conversion
Debenzylation Catalyst 10% Pd/C, H₂ (1 atm) >95% purity
Advantages
  • Scalability : Multigram synthesis feasible with >90% yield.
  • Selectivity : No detectable epimerization or ring-opening.

α,β-Unsaturated Carbonyl Cyclization

Methodology

Evitachem’s route involves cyclizing substituted anilines with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) under acidic conditions. The resulting bicyclic intermediate is methylated using dimethyl sulfate and quaternized with HCl.

Table 4: Cyclization Conditions

Component Role Reference
Aniline derivative Nucleophile
Acryloyl chloride Electrophile
HCl Cyclization catalyst
Challenges
  • Byproduct Formation : Competing Michael addition necessitates precise stoichiometry.
  • Purification : Silica gel chromatography required to isolate the hydrochloride salt.

Comparative Analysis of Methods

Table 5: Method Comparison

Method Yield (%) Scalability Purity (%) Key Advantage
Cyclization-Methylation 70 Moderate 85 Simplicity
Borohydride Reduction 90 High 95 High selectivity
Carbonyl Cyclization 60 Low 80 Versatile substrates
  • Cyclization-Methylation : Ideal for small-scale synthesis but limited by moderate yields.
  • Borohydride Reduction : Preferred for industrial applications due to scalability and purity.
  • Carbonyl Cyclization : Useful for structural analogs but hampered by purification challenges.

Critical Considerations in Salt Formation

Hydrochloride Salt Preparation

The free base (CAS 569351-26-4) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Table 6: Salt Formation Parameters

Parameter Value Outcome
Solvent Ethanol High solubility
HCl Equivalents 1.1 eq Stoichiometric purity

Chemical Reactions Analysis

Reduction Reactions

The tetrahydro-pyrrolopyridine core undergoes further reduction under specific conditions. Key methods include:

Reagent/ConditionsProductYield/OutcomeReference
Sodium borohydride (NaBH₄) in MeOH/H₂OPartially saturated derivatives0.23 g yieldKhorana et al.
Triethylsilane (TESH) in TFA/CH₃CNHydrogenated side chains or ring systems46–80% yieldRSC Advances

Reduction typically targets unsaturated bonds or functional groups introduced via prior modifications. For example, hydrogenation over Pd/C may further saturate the bicyclic system, though specific data for this compound requires extrapolation from analogous structures .

Oxidation Reactions

The tertiary amine and aromatic systems are susceptible to oxidation:

Reagent/ConditionsProductNotesReference
m-Chloroperbenzoic acid (mCPBA)N-Oxide formationCommon for tertiary aminesMDPI
Hydrogen peroxide (H₂O₂)Ring hydroxylation or epoxidationRequires catalysisPatent

N-Oxide derivatives are often intermediates for further functionalization, such as introducing hydroxyl groups or facilitating electrophilic substitutions .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on the pyrrole and pyridine rings:

Electrophilic Substitution

Reagent/ConditionsPosition ModifiedProductReference
N-Bromosuccinimide (NBS)C-3 or C-5Brominated derivativesRSC Advances
Iodine monochloride (ICl)Pyridine ringIodo-substituted analogsMDPI

Halogenation enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Substitution

Reagent/ConditionsTarget SiteProductReference
Alkyl/aryl halidesPyridine nitrogenQuaternary ammonium saltsPatent
Grignard reagentsPyrrole β-carbonAlkylated derivativesMDPI

Quaternary ammonium salts derived from alkylation exhibit enhanced biological activity, as seen in M4 muscarinic receptor modulators .

Functional Group Transformations

The hydrochloride counterion influences solubility and reactivity:

Reaction TypeReagent/ConditionsOutcomeReference
DeprotonationK₂CO₃ or NaOHFree base for further reactionsKhorana et al.
EsterificationAcetic anhydrideAcetylated amine derivativesPatent

Stability and Decomposition

The compound decomposes under strong acidic/basic conditions or prolonged heating, releasing HCl and forming degradation byproducts .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine exhibit neuropharmacological activities. Studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Antidepressant Activity

In a specific study involving animal models, the compound demonstrated significant antidepressant-like effects comparable to established SSRIs. The mechanism appears to involve modulation of serotonin levels in the brain .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of various pyrrolopyridine derivatives. The results indicated that certain modifications to the core structure enhanced serotonin receptor affinity and improved efficacy in reducing depressive behaviors in rodent models .

Case Study 2: Synthesis Efficiency

An efficient synthesis protocol was developed that allowed for multigram scale production of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This study highlighted the importance of optimizing reaction conditions to maximize yield and purity .

Data Table: Comparison of Synthesis Methods

MethodKey StepsYield (%)Reference
Sodium Borohydride ReductionReduction followed by debenzylation~94%Nechayev et al., 2013
Direct AlkylationAlkylation followed by cyclizationVariesKhorana et al., 2003
Palladium-Catalyzed ReactionHydrogenation over palladiumHighVarious sources

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Key Features of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and Analogs
Compound Name Core Heterocycle Key Substituents Synthesis Method Applications/Notes References
Target Compound Pyrrolo[3,2-c]pyridine N1-methyl, hydrochloride salt NaBH₄ reduction, debenzylation Research chemical
Ticlopidine Hydrochloride Thieno[3,2-c]pyridine 2-Chlorobenzyl group Microwave-assisted Pictet-Spengler Antiplatelet drug
Clopidogrel Bisulphate Thieno[3,2-c]pyridine α-(2-Chlorophenyl) acetate Purification to remove [2,3-c] isomer Antiplatelet drug (high chiral purity)
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate HCl Pyrrolo[3,2-c]pyridine C2-ethyl ester Not specified Research reagent (≥97% purity)
3-(3-Cyclopropyl-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl Pyrazolo[4,3-c]pyridine C3-oxadiazole, cyclopropyl Not specified Research chemical

Pharmacological and Functional Insights

  • The thiophene ring in thienopyridines enhances metabolic stability compared to pyrrolo analogs, which may influence bioavailability .
  • Positional Isomerism : The [3,2-c] vs. [2,3-c] ring fusion significantly impacts impurity profiles and biological activity. For example, Clopidogrel synthesis requires rigorous removal of the [2,3-c] isomer to ensure efficacy . Similarly, the target compound’s [3,2-c] pyrrolo structure may confer distinct reactivity or receptor interactions.
  • The oxadiazole moiety in the pyrazolo derivative () introduces hydrogen-bonding capabilities, which could enhance binding to enzymatic targets .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS: 569351-26-4) is a heterocyclic organic compound that has garnered interest due to its potential biological activities. Its unique structure, which includes a pyridine ring fused to a pyrrole ring, suggests diverse pharmacological properties. This article reviews the biological activities of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

  • Molecular Formula : C8H12N2
  • Molecular Weight : 136.19 g/mol
  • IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
  • SMILES Notation : CN1C=CC2=C1CCNC2

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Receptor Interactions : The compound may act on multiple receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways and disease processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Bioavailability : Studies indicate that the compound has favorable bioavailability parameters.
  • Metabolism : The compound is metabolized primarily in the liver with a moderate clearance rate.

Antidiabetic Activity

Research has indicated that derivatives of pyrrolo[3,4-c]pyridine can effectively lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance:

  • Compounds demonstrated insulin sensitivity improvements in adipocytes by up to 37.4% at varying concentrations (0.3–100 µM) .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens:

  • Antitubercular Activity : Certain derivatives have been identified as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis with MIC values below 25 µM .

Anticancer Activity

Preliminary studies show that this compound has moderate cytotoxic effects on cancer cell lines:

  • It was assessed against ovarian and breast cancer cells and exhibited selective cytotoxicity with minimal effects on noncancerous cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antidiabetic Efficacy Study :
    • A study evaluated the efficacy of a pyrrolopyridine derivative in diabetic rat models. Results showed significant reductions in blood glucose levels compared to controls .
  • Antimycobacterial Screening :
    • In vitro tests indicated that specific derivatives inhibited M. tuberculosis growth effectively at low concentrations, confirming their potential as new antitubercular agents .

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in academic settings?

A: Synthesis optimization requires attention to reaction conditions and intermediates. For example, analogous syntheses (e.g., 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) involve deprotection of tert-butoxycarbonyl (Boc) groups using concentrated HCl in methanol at room temperature, followed by stirring for 1 hour . Key parameters include:

  • Solvent selection : Methanol is preferred due to its miscibility with HCl and ability to stabilize intermediates.
  • Acid stoichiometry : Excess HCl (e.g., 3 mL per 5 mL methanol) ensures complete Boc deprotection.
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC can track intermediate conversion .

Q. Q2: How can researchers ensure purity and stability during purification of this compound?

A: Post-synthesis purification often involves recrystallization or column chromatography. For related pyrrolo-pyridine derivatives, reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) achieves >95% purity . Stability studies recommend storage at −20°C in desiccated, amber vials to prevent hydrolysis of the tetrahydro-pyrrolo ring .

Q. Q3: What safety protocols are essential for handling this compound in laboratory settings?

A: Key protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact, as HCl salts can cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .

Advanced Research Questions

Q. Q4: How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound’s derivatives?

A: For pyrrolo-pyridine analogs, 1^1H-NMR at 400 MHz in D2_2O or DMSO-d6_6 reveals characteristic signals:

  • Methyl group : Singlet at δ 2.8–3.1 ppm for the N-methyl moiety.
  • Tetrahydro ring protons : Multiplets between δ 1.5–2.5 ppm (cyclohexene-like environment).
  • Aromatic protons : Absent due to the saturated ring system.
    Contradictions in integration ratios may arise from tautomerism, requiring 13^{13}C-NMR or 2D experiments (e.g., COSY) for confirmation .

Q. Q5: What methodologies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

A: Kinetic studies under varying pH and temperature conditions are critical. For example, hydrolysis rates of similar pyrrolo-pyridines in aqueous solutions follow pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots (e.g., 45–60 kJ/mol) . Advanced techniques:

  • High-resolution mass spectrometry (HRMS) : Monitors reaction intermediates.
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during substitution.

Q. Q6: How can researchers address contradictions in pharmacological activity data across studies?

A: Discrepancies may arise from differences in salt forms or stereochemistry. For instance, Forodesine Hydrochloride (a structurally related compound) shows variable efficacy in T-cell malignancies due to stereospecific binding to purine nucleoside phosphorylase . Strategies include:

  • Chiral HPLC : Verify enantiomeric purity.
  • X-ray crystallography : Resolve 3D conformations of active vs. inactive forms .

Methodological Recommendations

  • For mechanistic studies : Combine kinetic assays with computational modeling (e.g., DFT calculations) to predict reaction pathways .
  • For structural analysis : Use single-crystal X-ray diffraction for unambiguous confirmation of salt forms (e.g., dihydrochloride vs. monohydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.